4-Chloro-6-(oxetan-3-yl)pyrimidine
Description
4-Chloro-6-(oxetan-3-yl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at the 4-position and an oxetan-3-yl group at the 6-position. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their ability to mimic nucleotide bases, enabling interactions with biological targets such as enzymes and receptors. The oxetane ring, a four-membered cyclic ether, is notable for its polar yet compact structure, which enhances solubility and metabolic stability compared to bulkier substituents.
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-6-(oxetan-3-yl)pyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c8-7-1-6(9-4-10-7)5-2-11-3-5/h1,4-5H,2-3H2 |
InChI Key |
CCEUZAWHXDQLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(oxetan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyrimidine with oxetan-3-yl derivatives under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 4-Chloro-6-(oxetan-3-yl)pyrimidine are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(oxetan-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as potassium carbonate, and a polar aprotic solvent, like DMF or DMSO.
Ring-Opening Reactions: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used to facilitate the ring-opening of the oxetane ring.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Ring-Opening Reactions: Products include linear or branched compounds derived from the cleavage of the oxetane ring.
Scientific Research Applications
4-Chloro-6-(oxetan-3-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(oxetan-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the oxetane ring can influence the compound’s binding affinity and selectivity, while the chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-6-(oxetan-3-yl)pyrimidine with structurally related pyrimidine derivatives, emphasizing substituent effects, synthetic routes, and properties. Data are derived from the provided evidence and inferred trends.
Key Observations:
Substituent Effects on Solubility :
- Oxetan-3-yl : The oxetane ring provides moderate polarity without excessive bulk, likely improving aqueous solubility compared to lipophilic groups like CF₃ or aromatic rings .
- Pyridyl/Methoxymethyl : Polar substituents (e.g., pyridine, methoxymethyl) enhance solubility, making them favorable for CNS-targeted drugs .
- CF₃/Aryl : Trifluoromethyl and aryl groups increase lipophilicity, which may improve membrane permeability but reduce metabolic stability .
Synthetic Accessibility: Chlorination with POCl₃ is common for introducing the 4-Cl group in thienopyrimidines . Suzuki coupling enables precise introduction of aryl/heteroaryl groups at position 6 . The oxetane group may require specialized boronic acids or nucleophiles for coupling, posing synthetic challenges compared to simpler substituents.
Biological Relevance: Thieno- and pyrrolopyrimidines are prevalent in kinase inhibitor design (e.g., Bcr-Abl, PI5P4Kγ) due to their planar structure and hydrogen-bonding capabilities . The oxetane moiety’s metabolic stability and polarity could make the target compound advantageous in optimizing pharmacokinetic profiles .
Thermal and Chemical Stability :
- CF₃ and aryl groups may enhance thermal stability but reduce reactivity toward electrophilic substitution .
- Oxetane’s strained ring may increase susceptibility to ring-opening under acidic conditions, requiring formulation considerations.
Limitations:
Biological Activity
4-Chloro-6-(oxetan-3-yl)pyrimidine is a heterocyclic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with an oxetane group. Its molecular formula is with a molecular weight of approximately 170.59 g/mol. The unique combination of the pyrimidine ring and oxetane group enhances its chemical reactivity and potential applications in medicinal chemistry and material science.
4-Chloro-6-(oxetan-3-yl)pyrimidine exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. These interactions can influence enzyme activity and receptor signaling pathways, making it a valuable building block in drug development. Some of the key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : Preliminary studies have shown that derivatives of this compound can inhibit COX enzymes, which are crucial in the inflammatory process. For instance, certain analogs demonstrated significant inhibition of COX-2 activity, which is associated with anti-inflammatory effects .
- Antiproliferative Activity : Research indicates that 4-Chloro-6-(oxetan-3-yl)pyrimidine may possess antiproliferative properties against various cancer cell lines, suggesting potential as an anticancer agent.
Structure–Activity Relationships (SAR)
The biological activity of 4-Chloro-6-(oxetan-3-yl)pyrimidine can be influenced by its structural modifications. A study highlighted that substituents on the pyrimidine ring could significantly alter its potency against COX enzymes. For example, specific electron-releasing groups enhanced anti-inflammatory activity, while others diminished it .
Anti-inflammatory Studies
A series of compounds derived from 4-Chloro-6-(oxetan-3-yl)pyrimidine were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that some derivatives exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin, with effective doses (ED50) calculated at approximately 9.17 μM for indomethacin compared to lower values for some derivatives .
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of this compound against various cancer cell lines such as K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). These studies revealed that certain derivatives could induce apoptosis and inhibit cell proliferation effectively, positioning them as promising candidates for further development in cancer therapy .
Comparative Analysis
To better understand the uniqueness of 4-Chloro-6-(oxetan-3-yl)pyrimidine, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-4-(oxetan-3-yl)pyrimidine | Similar pyrimidine structure but different substitution pattern | Varies in reactivity |
| 4-Chloro-2-(oxetan-3-yl)thiazole | Thiazole ring instead of pyrimidine | Different chemical properties |
| 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine | Piperazine group at the 6-position | Distinct pharmacological profiles |
The distinctiveness of 4-Chloro-6-(oxetan-3-yl)pyrimidine lies in its ability to interact with multiple biological targets due to its structural features, enhancing its potential applications in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
